

## Introduction: Elucidating the Molecular Architecture

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### Compound of Interest

Compound Name: 2-(Furan-2-yl)benzaldehyde

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**2-(Furan-2-yl)benzaldehyde** is a bi-aryl organic compound featuring a benzaldehyde moiety substituted with a furan ring at the ortho position. Its molecular formula is  $C_{11}H_8O_2$  and it has a molecular weight of approximately 172.18 g/mol [1]. This structure presents an interesting case for spectral analysis, as the spectroscopic signatures arise from the distinct yet electronically interacting furan and substituted benzene rings. Understanding its spectral properties is crucial for researchers in synthetic chemistry, materials science, and drug development for confirming its identity, purity, and structural integrity following synthesis or modification.

This guide provides a comprehensive analysis of the key spectral data for **2-(Furan-2-yl)benzaldehyde**, including Nuclear Magnetic Resonance ( $^1H$  and  $^{13}C$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and supported by established data for related furan and benzaldehyde derivatives[2][3][4].

Caption: Molecular structure of **2-(Furan-2-yl)benzaldehyde**.

## Proton Nuclear Magnetic Resonance ( $^1H$ NMR) Spectroscopy

$^1H$  NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The chemical shift ( $\delta$ ) indicates the electronic environment of a proton, the integration value reveals the relative number of protons, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing connectivity.

### Experimental Protocol: $^1H$ NMR

- Sample Preparation:** Dissolve approximately 5-10 mg of **2-(Furan-2-yl)benzaldehyde** in ~0.6 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a standard 5 mm NMR tube. The choice of solvent is critical as residual solvent peaks must not obscure signals of interest.
- Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to  $\delta$  0.00 ppm for calibration.
- Data Acquisition:** Place the NMR tube into the spectrometer's probe[2]. Acquire the Free Induction Decay (FID) signal using a standard pulse sequence on a 400 MHz or higher field spectrometer.
- Data Processing:** Perform a Fourier Transform (FT) on the FID. The resulting spectrum should be phased and baseline corrected to ensure accurate integration and peak identification[2].

## Data Analysis and Interpretation

The  $^1\text{H}$  NMR spectrum of **2-(Furan-2-yl)benzaldehyde** is expected to show distinct signals for the aldehydic proton, the four protons on the benzaldehyde ring, and the three protons on the furan ring.

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aldehyde (-CHO)	9.9 - 10.1	Singlet (s)	-	1H
Furan H5	7.6 - 7.8	Doublet of doublets (dd)	$\sim 1.8, \sim 0.8$	1H
Furan H3	7.2 - 7.4	Doublet of doublets (dd)	$\sim 3.6, \sim 0.8$	1H
Furan H4	6.5 - 6.7	Doublet of doublets (dd)	$\sim 3.6, \sim 1.8$	1H
Benzene Ring Protons	7.3 - 8.0	Multiplet (m)	Various	4H

Causality and Interpretation:

- Aldehydic Proton ( $\delta \sim 10.0$  ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen, causing it to appear far downfield. It typically appears as a sharp singlet as it has no adjacent protons with which to couple.
- Furan Ring Protons: The furan protons exhibit a characteristic splitting pattern. The chemical shifts are influenced by the electronegative oxygen atom within the ring[3].
  - H5 ( $\delta \sim 7.7$  ppm): This proton is adjacent to the oxygen and is the most downfield of the furan protons. It couples to both H4 and H3, appearing as a doublet of doublets.
  - H3 ( $\delta \sim 7.3$  ppm): This proton is coupled to H4 and H5.
  - H4 ( $\delta \sim 6.6$  ppm): This proton is coupled to both H3 and H5, resulting in a doublet of doublets. The coupling constants for furan systems are characteristically small[3].
- Benzaldehyde Ring Protons ( $\delta$  7.3 - 8.0 ppm): The four protons on the substituted benzene ring will appear in the aromatic region. Due to the ortho-substitution pattern, they will form a complex multiplet. The proton ortho to the aldehyde group is expected to be the most downfield of this set due to the anisotropy and electron-withdrawing nature of the carbonyl group.

## Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy identifies the different carbon environments in a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift provides insight into its bonding and electronic environment.

### Experimental Protocol: $^{13}\text{C}$ NMR

The protocol is similar to  $^1\text{H}$  NMR, but typically requires a higher sample concentration or a longer acquisition time due to the low natural abundance of the  $^{13}\text{C}$  isotope. A proton-decoupled experiment is standard, resulting in a spectrum of singlets for each carbon.

## Data Analysis and Interpretation

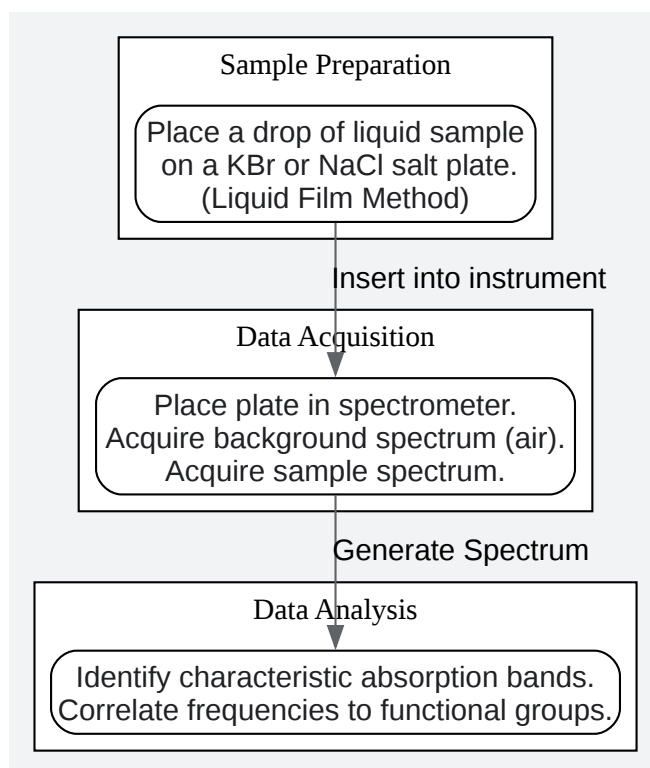
Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)
Aldehyde (C=O)	190 - 194
Furan C2	151 - 154
Furan C5	147 - 149
Furan C3	120 - 122
Furan C4	112 - 114
Benzene C1' (C-CHO)	136 - 138
Benzene C2' (C-Furan)	134 - 136
Benzene C3'-C6'	128 - 135

Causality and Interpretation:

- **Carbonyl Carbon ( $\delta \sim 192$  ppm):** This is the most downfield signal in the spectrum, a highly diagnostic feature for aldehydes and ketones[5]. Its extreme deshielding is caused by the double bond to the highly electronegative oxygen atom.
- **Furan Carbons:** The carbons of the furan ring appear in the aromatic/olefinic region. C2 (attached to the benzene ring) and C5 (adjacent to oxygen) are the most downfield among the furan carbons[6].
- **Benzene Carbons:** The six carbons of the benzene ring will give distinct signals. The two quaternary carbons (C1' and C2', attached to the aldehyde and furan groups, respectively) will typically have lower intensities. The remaining four C-H carbons will appear in the  $\delta$  128-135 ppm range[5][7].

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and when the molecule absorbs infrared radiation at these frequencies, it produces a peak in the IR spectrum.



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Caption: Standard workflow for IR spectroscopic analysis.

## Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** As **2-(Furan-2-yl)benzaldehyde** is a liquid at room temperature, the simplest method is to prepare a thin liquid film. Place one or two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Data Acquisition:** Record a background spectrum of the empty spectrometer. Then, place the sample holder with the salt plates into the beam path and acquire the sample spectrum, typically over a range of 4000 to 400  $\text{cm}^{-1}$ [2].

## Data Analysis and Interpretation

The IR spectrum will be dominated by absorptions from the aldehyde and the two aromatic rings.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Notes
~3100	Aromatic/Furan C-H Stretch	Medium-Weak	Characteristic of sp <sup>2</sup> C-H bonds.
~2820 and ~2720	Aldehyde C-H Stretch	Weak	A characteristic "Fermi doublet" that is highly diagnostic for aldehydes[8].
~1705	Carbonyl (C=O) Stretch	Strong, Sharp	The most intense peak in the spectrum. Conjugation with the benzene ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm <sup>-1</sup> )[4][8].
1500 - 1600	Aromatic/Furan C=C Stretch	Medium	Multiple bands are expected due to ring vibrations in both the furan and benzene moieties[8][9].
~1020	Furan C-O-C Stretch	Medium	A common band for the C-O-C vibration of the furan ring[10].
700 - 900	Aromatic C-H Bending	Strong	The out-of-plane bending pattern can give clues about the substitution pattern of the benzene ring.

## Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio ( $m/z$ ) of ions, providing the molecular weight and valuable structural information from fragmentation patterns.

### Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** Use an ionization technique such as Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation.
- **Mass Analysis:** The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their  $m/z$  ratio.
- **Detection:** Ions are detected, and a mass spectrum (relative intensity vs.  $m/z$ ) is generated.

### Data Analysis and Interpretation

- **Molecular Ion ( $M^+$ ):** The molecular formula is C<sub>11</sub>H<sub>8</sub>O<sub>2</sub>. The exact mass is 172.05 g/mol [1]. The mass spectrum should show a prominent molecular ion peak at  $m/z = 172$ .

- Major Fragmentation Pathways:

m/z	Proposed Fragment	Notes
171	$[M-H]^+$	Loss of the aldehydic hydrogen radical. A very common fragmentation for aldehydes.
143	$[M-CHO]^+$	Loss of the formyl radical (-CHO), resulting in a 2-furanylphenyl cation. This is expected to be a significant peak.
115	$[M-CHO-CO]^+$	Subsequent loss of carbon monoxide (CO) from the $[M-CHO]^+$ fragment. This is a characteristic fragmentation for aryl cations.
63	$[C_5H_3]^+$	A fragment characteristic of the furan ring.
39	$[C_3H_3]^+$	A common aromatic fragment ion.

```
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graph [bgcolor="#F1F3F4"];
node [shape=box, style=rounded, fontname="Arial", fillcolor="#4285F4", fontcolor="FFFFFF"];
edge [fontname="Arial", color="#EA4335"];
```

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M [label="[C11H8O2]+ \nm/z = 172"];
M_H [label="[C11H7O2]+ \nm/z = 171"];
M_CHO [label="[C10H7O]+ \nm/z = 143"];
M_CHO_CO [label="[C9H7]+ \nm/z = 115"];
```

```
M -> M_H [label="- •H"];
M -> M_CHO [label="- •CHO"];
M_CHO -> M_CHO_CO [label="- CO"];
}
```

Caption: Proposed EI fragmentation of **2-(Furan-2-yl)benzaldehyde**.

## Conclusion

The structural elucidation of **2-(Furan-2-yl)benzaldehyde** is definitively achieved through a coordinated application of modern spectroscopic techniques. <sup>1</sup>H and <sup>13</sup>C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and electronic environment of each atom. IR spectroscopy offers unambiguous evidence for the key functional groups, particularly the conjugated aldehyde. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. Together, these methods

provide a self-validating system of analysis, ensuring the structural identity and purity of the compound for any research or development application.

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